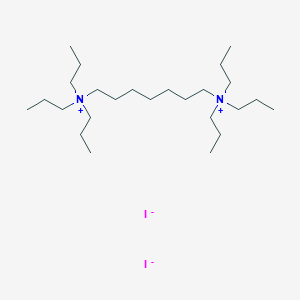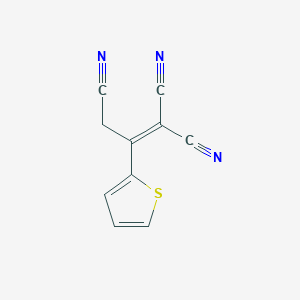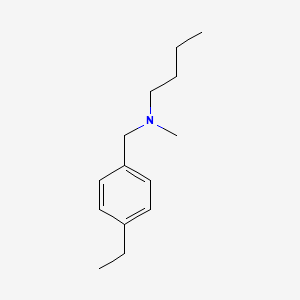![molecular formula C13H18N2O3S B14229511 3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid CAS No. 819864-41-0](/img/structure/B14229511.png)
3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid is an organic compound with a complex structure that includes a cyano group, a phenyl group, and a sulfonic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid typically involves multiple steps, starting from simpler organic molecules. One common method involves the reaction of 2-cyano-1-phenylpropan-2-amine with propane-1-sulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification through recrystallization or chromatography to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may require catalysts such as palladium on carbon or specific acids or bases to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid involves its interaction with specific molecular targets. The cyano group can form hydrogen bonds with proteins, while the sulfonic acid group can interact with enzymes and other biological molecules. These interactions can lead to changes in the activity of the target molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Phenylacetone: An organic compound with a similar phenyl group but different functional groups.
Benzyl methyl ketone: Another compound with a phenyl group and a ketone functional group.
Phenyl-2-propanone: Similar in structure but lacks the cyano and sulfonic acid groups.
Uniqueness
3-[(2-Cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid is unique due to the presence of both the cyano and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications that require specific interactions with biological molecules or other chemicals.
Propiedades
Número CAS |
819864-41-0 |
|---|---|
Fórmula molecular |
C13H18N2O3S |
Peso molecular |
282.36 g/mol |
Nombre IUPAC |
3-[(2-cyano-1-phenylpropan-2-yl)amino]propane-1-sulfonic acid |
InChI |
InChI=1S/C13H18N2O3S/c1-13(11-14,10-12-6-3-2-4-7-12)15-8-5-9-19(16,17)18/h2-4,6-7,15H,5,8-10H2,1H3,(H,16,17,18) |
Clave InChI |
JTXXQHKRNNSILF-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1=CC=CC=C1)(C#N)NCCCS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetic acid;[4-acetyloxy-3-[2-[4-[2-(2,5-diacetyloxyphenyl)ethynyl]-2,5-dihydroxyphenyl]ethynyl]phenyl] acetate](/img/structure/B14229435.png)
![Methanesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14229440.png)
![Phosphonic acid, [(2S)-2-amino-2-(2-furanyl)ethyl]-, diethyl ester](/img/structure/B14229449.png)



![Benzene, [3-[(4-methyl-2,3-pentadienyl)oxy]-1-propynyl]-](/img/structure/B14229463.png)


![5-(Difluoromethylidene)-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14229472.png)


![1-N-(4-chlorophenyl)-4-hydroxy-2-N-[4-(3-oxomorpholin-4-yl)phenyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B14229477.png)
